molecular formula C13H9NO6 B10893226 2-(4-Nitrophenyl)-2-oxoethyl furan-2-carboxylate

2-(4-Nitrophenyl)-2-oxoethyl furan-2-carboxylate

Cat. No.: B10893226
M. Wt: 275.21 g/mol
InChI Key: ZJPHEYRDEFJNHS-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 2-furoate is an organic compound that belongs to the class of furan derivatives. It is characterized by the presence of a nitrophenyl group and a furoate ester. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2-furoate typically involves the esterification of 2-furoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of 2-(4-nitrophenyl)-2-oxoethyl 2-furoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 2-furoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 2-furoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 2-furoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The furoate ester moiety can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl 2-furoate is unique due to its specific combination of a nitrophenyl group and a furoate ester, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C13H9NO6

Molecular Weight

275.21 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] furan-2-carboxylate

InChI

InChI=1S/C13H9NO6/c15-11(8-20-13(16)12-2-1-7-19-12)9-3-5-10(6-4-9)14(17)18/h1-7H,8H2

InChI Key

ZJPHEYRDEFJNHS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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